1,3-Di(2-bromothien-5-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione
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Overview
Description
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione is a complex organic compound that belongs to the class of thieno[3,4-c]pyrrole-4,6-dione derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the thiophene rings.
Coupling Reactions: Formation of the thieno[3,4-c]pyrrole-4,6-dione core through coupling reactions.
Alkylation: Introduction of the 2-ethylhexyl group to enhance solubility and processability.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of bromine atoms to hydrogen.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione has several scientific research applications, including:
Organic Electronics: Used in the development of organic photovoltaics (solar cells) and organic field-effect transistors due to its excellent electronic properties.
Material Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Potential use in the development of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism of action of 1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s structure allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(5-bromothiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5h)-dione: Lacks the 2-ethylhexyl group, which may affect solubility and processability.
1,3-Bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)-4H-thieno[3,4-b]pyrrole-4,6(5h)-dione: Different positioning of the thieno ring, which may influence electronic properties.
Properties
Molecular Formula |
C22H21Br2NO2S3 |
---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
1,3-bis(5-bromothiophen-2-yl)-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H21Br2NO2S3/c1-3-5-6-12(4-2)11-25-21(26)17-18(22(25)27)20(14-8-10-16(24)29-14)30-19(17)13-7-9-15(23)28-13/h7-10,12H,3-6,11H2,1-2H3 |
InChI Key |
ICMWJLGQHVDYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C(SC(=C2C1=O)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origin of Product |
United States |
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